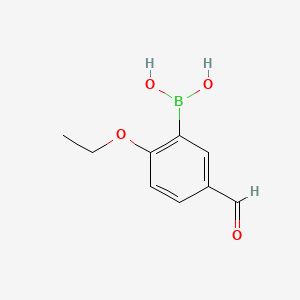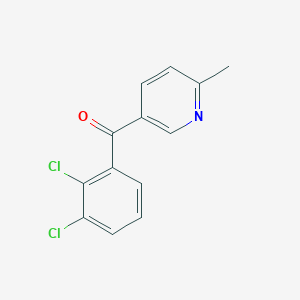![molecular formula C16H21NO3 B1452628 Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate CAS No. 912761-01-4](/img/structure/B1452628.png)
Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate
概要
説明
Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a cyclohexyloxy group and an acrylate ester moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-(cyclohexyloxy)pyridine-3-carbaldehyde.
Reaction with Ethyl Acrylate: The aldehyde is then reacted with ethyl acrylate in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
化学反応の分析
Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the cyclohexyloxy group.
科学的研究の応用
Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: Research into potential therapeutic applications, including drug discovery and development, leverages its unique chemical properties.
Industry: It is employed in the development of new materials and chemical processes, particularly in the field of polymer chemistry
作用機序
The mechanism of action of Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research .
類似化合物との比較
Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate can be compared to other similar compounds, such as:
Ethyl 3-(6-cyclohexyloxy-3-pyridyl)prop-2-enoate: This compound has a similar structure but may differ in its reactivity and applications.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Another compound with a pyridine ring and an acrylate ester, used in different research contexts.
特性
IUPAC Name |
ethyl (E)-3-(6-cyclohexyloxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-19-16(18)11-9-13-8-10-15(17-12-13)20-14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHPBDNDCTVDSC-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl benzo[b]thiophene-7-carboxylate](/img/structure/B1452547.png)

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)









![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)
